N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide

Physicochemical Profiling Lipophilicity Structural Isomer Differentiation

Structural gaps in pyrimidine-4-carboxamide screening libraries limit SAR exploration. N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034282-10-3) fills this gap with a unique 2,4-dimethylphenyl substituent. • Enables steric/electronic SAR at anilide position for Vanin-1 & BACE1 chemotypes • Predicted carbonic anhydrase & PPARD ligand with novel pharmacophore vs sulfonamides • Research-grade screening compound (95% purity, tPSA 64.1 Ų, XLogP3 2.4) suited for drug discovery and agrochemical screening. Bulk requests and global shipping available.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 2034282-10-3
Cat. No. B2884755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
CAS2034282-10-3
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C
InChIInChI=1S/C14H15N3O2/c1-9-4-5-11(10(2)6-9)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
InChIKeyJXZSKNLRNGLLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing and Baseline Data for N-(2,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide


N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034282-10-3) is a synthetic small-molecule pyrimidine-4-carboxamide derivative [1]. It is commercially available as a research-grade screening compound with a molecular formula of C14H15N3O2 and a molecular weight of 257.29 g/mol [1]. The compound contains a 6-methoxy substituent on the pyrimidine ring and a 2,4-dimethylphenyl group on the carboxamide nitrogen, which distinguishes it from other pyrimidine carboxamide analogs. Its computed physicochemical properties include an XLogP3 of 2.4 and a topological polar surface area of 64.1 Ų [1]. To date, no primary peer-reviewed research articles or patents have been identified that report quantitative biological activity data for this exact compound; it is primarily offered as part of commercial screening libraries for drug discovery and agrochemical research [1].

Screening Library Probe Available for drug discovery and agrochemical screening collections
No Reported Bioactivity Data to verify; primarily supports SAR and hit identification campaigns
Distinct Chemotype 2,4-dimethylphenyl substitution differentiates from other pyrimidine carboxamides

Why N-(2,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide Is Irreplaceable in Screening


Substitution within the pyrimidine-4-carboxamide chemotype is known to profoundly alter target engagement, selectivity, and pharmacokinetic behavior. Literature on the 6-methoxypyrimidine-4-carboxamide sub-class demonstrates that variations in the anilide substituent directly modulate potency against therapeutic targets such as Vanin-1 and BACE1 [1][2]. The specific 2,4-dimethylphenyl moiety on the target compound is expected to influence both the electronic character of the amide bond and the steric fit within hydrophobic binding pockets differently than other substituted phenyl or benzyl analogs available in screening decks. Consequently, generic replacement with a different pyrimidine carboxamide without this precise substitution pattern carries a high risk of losing target-specific activity or introducing unwanted off-target interactions, undermining the reproducibility of structure-activity relationship (SAR) studies [1][2].

Anilide substitution pattern directly modulates target engagement; replacing the 2,4-dimethylphenyl group may alter binding selectivity and pharmacophore fit.
Class-level chemotype is privileged for enzyme inhibition (e.g. Vanin-1, BACE1), but SAR is substitution-specific; generic analogs may not reproduce screening profiles.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide


Structural vs. N-Benzyl Isomer

The target compound is a structural isomer of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide (CAS 2034227-04-6), sharing the identical molecular formula C14H15N3O2 and molecular weight (257.29 g/mol) [1]. Despite this isomeric relationship, the target compound features a 2,4-dimethylphenyl substitution directly on the amide nitrogen, whereas the comparator contains an N-methyl-N-benzyl substitution pattern. This results in a markedly different hydrogen-bond donor count (1 for the target vs. 0 for the N-methylated comparator) and altered topological polar surface area, directly impacting target recognition and membrane permeability profiles [1].

Structural Isomer (HBD)
Data to verify
Target: 1 H-bond donor; 2,4-dimethylphenyl on amide N.
Comparator (N-benzyl isomer): 0 HBD; N-methyl-N-benzyl substitution.
Hydrogen-bond donor count and connectivity drive pharmacophore differentiation in screening.
Computed molecular descriptors; confirm experimental binding data.
Physicochemical Profiling Lipophilicity Structural Isomer Differentiation

Antiproliferative Comparison with N-(3-Acetylphenyl) Analog

A closely related analog, N-(3-acetylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS 2034633-73-1), which retains the 6-methoxypyrimidine-4-carboxamide core but replaces the 2,4-dimethylphenyl group with a 3-acetylphenyl moiety, has demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells and U-87 glioblastoma cells in vitro . The quantitative IC50 values for that analog serve as a class-level benchmark, indicating that the 6-methoxypyrimidine-4-carboxamide scaffold can be tuned for cancer cell line potency through anilide substitution. The target compound, bearing the 2,4-dimethylphenyl group, represents a structurally distinct tool to probe the SAR of this chemotype for differential cancer cell line selectivity .

Antiproliferative Analog
Class-level inference
Target: IC50 not reported.
Analog (N-(3-acetylphenyl)): Reported antiproliferative activity against MDA-MB-231 and U-87 cells.
Scaffold-dependent activity confirmed; 2,4-dimethylphenyl analog offers a unique substitution vector for selectivity studies.
No published data for exact compound; class benchmark only.
Anticancer Screening Cell Proliferation Kinase Inhibition

SEA-Predicted Target Engagement Profile

Computational target prediction using the Similarity Ensemble Approach (SEA) for the 6-methoxypyrimidine-4-carboxamide chemotype suggests potential engagement with carbonic anhydrase isoforms and peroxisome proliferator-activated receptor delta (PPARD) [1]. In contrast, the broader pyrimidine-4-carboxamide class is primarily associated with Vanin-1 inhibition [2] and BACE1/BACE2 selectivity [3]. The specific 2,4-dimethylphenyl substitution in the target compound is structurally distinct from the bicyclic and sulfonyl-containing motifs required for BACE1 S3 pocket binding, suggesting that this compound is unlikely to exhibit off-target BACE1 activity, potentially offering a cleaner pharmacological profile for alternate target screening [3].

SEA Target Prediction
Computational prediction
Predicted targets: Carbonic anhydrase, PPARD.
Absence of BACE1 S3 pocket motif (vs. JNJ-67569762).
Supports target class screening without BACE1 counter-screen interference.
In silico analysis (ChEMBL 20, PDB 7N4N); verify experimentally.
Computational Target Prediction Kinase Selectivity Virtual Screening

Optimal Application Scenarios for N-(2,4-Dimethylphenyl)-6-methoxypyrimidine-4-carboxamide


Differential Screening for Carbonic Anhydrase and PPARD

Based on computational SEA predictions linking the 6-methoxypyrimidine-4-carboxamide chemotype to carbonic anhydrase and PPARD targets [1], this compound is well-suited as a structurally novel starting point for hit identification in these target families. Its 2,4-dimethylphenyl substituent provides a distinct pharmacophore compared to classical sulfonamide-based carbonic anhydrase inhibitors, offering the potential for novel binding modes and isoform selectivity.

SAR Expansion for Kinase Inhibitors

The compound serves as a key tool for SAR studies around the 6-methoxypyrimidine-4-carboxamide core. Because the Vanin-1 inhibitor series [2] and BACE1 inhibitor series [3] have established that this core is privileged for enzyme inhibition, the 2,4-dimethylphenyl analog fills a substitution gap in existing compound libraries, enabling exploration of steric and electronic effects at the anilide position.

Negative Control for BACE1 Amyloid Beta Assays

Structural comparison with the BACE1 clinical candidate JNJ-67569762 confirms that the target compound lacks the essential 2-aminotetrahydropyridine and sulfonyl motifs required for BACE1 S3 pocket binding [3]. This makes N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide a valuable negative control compound for cellular assays measuring BACE1-dependent amyloid beta processing, ensuring that observed effects are not due to core scaffold interference.

Agrochemical Lead Identification via Scaffold Repurposing

The compound's physicochemical profile (XLogP3 2.4, tPSA 64.1 Ų) [1] and structural novelty make it suitable for agrochemical screening libraries targeting fungal or oomycete enzyme inhibition. SAR exploration from pharmaceutical chemotypes (e.g., Vanin-1 inhibitors [2]) to crop protection targets is a validated industrial strategy, and this compound's specific substitution pattern offers differentiated starting material for such programs.

Application
Selection Property
Validation Focus
Carbonic anhydrase / PPARD screening
Structurally distinct pharmacophore from sulfonamide inhibitors
Target engagement & isoform selectivity assessment
Kinase inhibitor SAR studies
Anilide substitution exploration on 6-methoxypyrimidine core
Steric and electronic effects on enzyme inhibition profile
BACE1 negative control
Absence of BACE1 S3 pocket binding motif
Amyloid beta processing assay specificity verification
Agrochemical hit identification
Favorable physicochemical profile (logP 2.4, tPSA 64.1)
Enzyme inhibition against fungal/oomycete targets
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